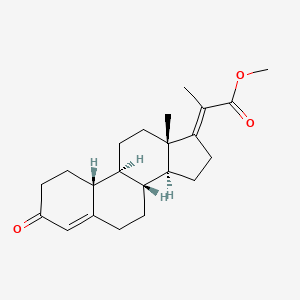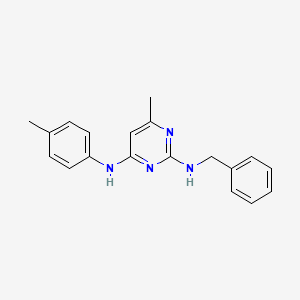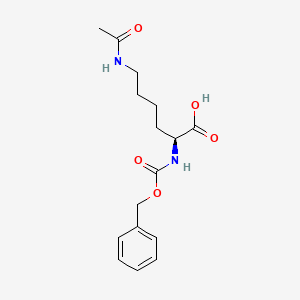
Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate is a steroid ester that plays a significant role in the synthesis of various steroid drugs. This compound is characterized by its unique structure, which includes a pregnane backbone with oxo groups at positions 3 and 17, and a carboxylate ester at position 20. It is often used as an intermediate in the production of corticosteroids and other steroid-based pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate typically involves the microbial degradation of sterols such as sitosterol, cholesterol, stigmasterol, and campesterol. One common method is a one-stage fermentation process using Mycobacterium fortuitum NRRL B-12433 in an aqueous nutrient medium under aerobic conditions . This process is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of engineered microbial strains. For example, Mycolicibacterium neoaurum has been used to convert phytosterols into 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid, which can then be methylated to produce this compound . This method is preferred for its greener and more economical approach compared to traditional chemical synthesis routes.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce different steroid derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformation .
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound. For instance, the oxidation of this compound can produce 11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al, which is an intermediate in the biological conversion of cortisol .
Aplicaciones Científicas De Investigación
Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a precursor in the synthesis of corticosteroids, which are vital for treating various inflammatory and autoimmune conditions . Additionally, this compound is employed in the study of steroid metabolism and the development of new steroid-based drugs.
Mecanismo De Acción
The mechanism of action of Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate involves its conversion into active steroid hormones through enzymatic processes. These hormones then interact with specific receptors in the body, modulating various physiological pathways. For example, the compound can be converted into cortisol, which binds to glucocorticoid receptors and regulates inflammation and immune responses .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Methyl 3-Oxopregna-4,17(20)-diene-20-carboxylate include 11β,20-dihydroxy-3-oxopregna-4,17(20)-dien-21-al and 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid .
Uniqueness: What sets this compound apart is its specific structure, which makes it a versatile intermediate in the synthesis of various steroid drugs. Its ability to undergo multiple chemical transformations allows for the production of a wide range of steroid derivatives, making it invaluable in pharmaceutical research and development .
Propiedades
Fórmula molecular |
C22H30O3 |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]propanoate |
InChI |
InChI=1S/C22H30O3/c1-13(21(24)25-3)19-8-9-20-18-6-4-14-12-15(23)5-7-16(14)17(18)10-11-22(19,20)2/h12,16-18,20H,4-11H2,1-3H3/b19-13+/t16-,17+,18+,20-,22+/m0/s1 |
Clave InChI |
FYBMHEHDHANXAO-YWWWCTLRSA-N |
SMILES isomérico |
C/C(=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)/C(=O)OC |
SMILES canónico |
CC(=C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)


![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)

![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)



